An In-depth Technical Guide to the Fluorescent Properties of Cyanine5 Carboxylic Acid
An In-depth Technical Guide to the Fluorescent Properties of Cyanine5 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core fluorescent properties of Cyanine5 (Cy5) carboxylic acid, a widely utilized fluorophore in biological research and diagnostics. This document details its spectral characteristics, offers experimental protocols for its use, and presents visual workflows for key laboratory procedures.
Core Fluorescent and Physicochemical Properties
Cyanine5 carboxylic acid is a bright, far-red fluorescent dye. Its utility stems from its high molar absorptivity and good quantum yield, making it readily detectable. The emission maximum in the far-red spectrum is particularly advantageous for biological imaging due to reduced autofluorescence from cellular components in this region.[1]
Quantitative Data Summary
The key quantitative properties of Cyanine5 carboxylic acid are summarized in the table below. These values are essential for designing and troubleshooting fluorescence-based experiments.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λ_max,abs_) | ~646 nm | [2] |
| Maximum Emission Wavelength (λ_max,em_) | ~662 nm | [2] |
| Molar Absorptivity (ε) | ~250,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [2][3] |
| Molecular Weight | 519.12 g/mol | [4] |
| Solubility | Soluble in organic solvents (DMF, DMSO); poorly soluble in water. | [2][3] |
| Storage Conditions | Store at -20°C in the dark, desiccated. | [3] |
Experimental Protocols
This section provides detailed methodologies for common applications and characterization of Cyanine5 carboxylic acid and its derivatives.
Protocol 1: Activation of Cyanine5 Carboxylic Acid to an NHS Ester
Cyanine5 carboxylic acid is a non-activated form of the dye.[3] For covalent labeling of primary amines on biomolecules such as proteins and amine-modified oligonucleotides, it must first be converted to a more reactive form, typically an N-hydroxysuccinimide (NHS) ester.[3][5]
Materials:
-
Cyanine5 carboxylic acid
-
N,N'-Disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide (NHS) and a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Stirring apparatus (e.g., magnetic stirrer or rotator)
-
Inert gas (e.g., argon or nitrogen), optional
Procedure:
-
Dissolution: Dissolve Cyanine5 carboxylic acid in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Activation:
-
Using DSC: Add 1.2 equivalents of DSC to the dissolved Cyanine5 carboxylic acid.
-
Using NHS and EDC: Add 1.2 equivalents of NHS and 1.5 equivalents of EDC to the solution.
-
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Confirmation (Optional): The formation of the NHS ester can be confirmed by techniques such as mass spectrometry.
-
Storage: The resulting Cyanine5 NHS ester solution can be used immediately for labeling or stored at -20°C under desiccated conditions for future use.
Protocol 2: Labeling of Proteins with Cyanine5 NHS Ester
This protocol describes the general procedure for labeling proteins with the activated Cyanine5 NHS ester. The efficiency of the labeling reaction is pH-dependent, with an optimal pH range of 8.3-8.5.[6]
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS or bicarbonate buffer)
-
Cyanine5 NHS ester solution (from Protocol 1 or a commercial source)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Anhydrous DMF or DMSO
-
Purification column (e.g., Sephadex G-25)[7]
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2-10 mg/mL.[3][8] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer.[4]
-
Dye Preparation: Prepare a 10 mM stock solution of Cyanine5 NHS ester in anhydrous DMSO or DMF.[2]
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point for optimization.[5]
-
While gently stirring, add the dye solution dropwise to the protein solution.[8]
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[5][8]
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[4][7]
-
Load the reaction mixture onto the column.
-
Elute the protein-dye conjugate with PBS. The labeled protein will typically be in the first colored fraction to elute.[7]
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm (for Cy5).
-
Calculate the protein concentration and the dye concentration using their respective molar absorptivity values. The DOL is the molar ratio of the dye to the protein.
-
Protocol 3: Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process and is determined relative to a standard with a known quantum yield.[9]
Materials:
-
Cyanine5 carboxylic acid solution of unknown quantum yield
-
A reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet)
-
Spectroscopic grade solvent (e.g., ethanol or methanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the Cyanine5 carboxylic acid and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Using the fluorometer, record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for all measurements.[9]
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.
-
Determine the gradient (slope) of the linear fit for each plot.
-
-
Calculate Quantum Yield: The quantum yield of the Cyanine5 carboxylic acid (Φ_X) can be calculated using the following equation:[9]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients for the sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
Visualizations
The following diagrams illustrate key experimental workflows involving Cyanine5 carboxylic acid.
References
- 1. agilent.com [agilent.com]
- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. biotium.com [biotium.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
